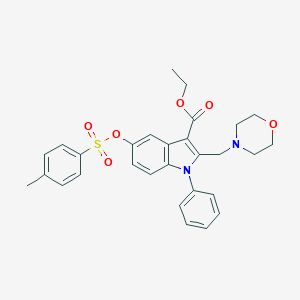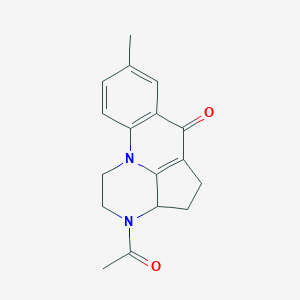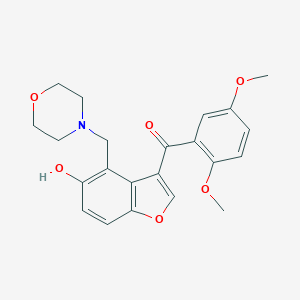![molecular formula C12H14BrN3O2S B421085 3-bromo-N-(2,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)propanamide CAS No. 356586-60-2](/img/structure/B421085.png)
3-bromo-N-(2,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-bromo-N-(2,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)propanamide is a novel compound with potential applications in the fields of synthetic organic chemistry and medicinal chemistry. It is a derivative of the thienopyrimidine scaffold and is characterized by a unique three-dimensional structure. This compound is of particular interest due to its potential use in the development of new drugs and therapeutic agents.
Scientific Research Applications
Importance of Pyrimidine Derivatives
Pyrimidine derivatives are a crucial class of compounds in medicinal and pharmaceutical industries due to their broad synthetic applications and bioavailability. Research has focused on developing synthetic pathways for substituted pyrimidine derivatives using various catalysts, highlighting their applicability in creating lead molecules for further drug development (Parmar, Vala, & Patel, 2023).
Synthetic Pathways and Biological Activities
The synthetic pathways and biological activities of pyrimidine and its derivatives have been extensively investigated, revealing their potential in treating various conditions, including anti-inflammatory and anti-cancer effects. For example, certain pyrimidine derivatives have shown significant anti-inflammatory properties, attributed to their action on vital inflammatory mediators (Rashid et al., 2021).
Structural Activity Relationship (SAR) Studies
SAR studies of pyrimidine derivatives, including those with anti-Alzheimer's activity, emphasize the importance of this scaffold in drug discovery. The pyrimidine core has been utilized to synthesize various compounds with enhanced biological activities and minimal toxicity, indicating its potential for developing new therapeutic agents (Das et al., 2021).
Broad Spectrum of Pharmacological Effects
Pyrimidine derivatives exhibit a wide range of pharmacological effects, including antiviral, antifungal, and antibacterial activities. These findings suggest that compounds containing the pyrimidine scaffold can be potent candidates for developing new drugs with varied biological activities (JeelanBasha & Goudgaon, 2021).
properties
IUPAC Name |
3-bromo-N-(2,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrN3O2S/c1-6-7(2)19-11-10(6)12(18)16(8(3)14-11)15-9(17)4-5-13/h4-5H2,1-3H3,(H,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZWLGLYFDBQZRF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C(=N2)C)NC(=O)CCBr)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-N-(2,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-Bromophenyl)-2-methyl-5-[3-cyano-4-(phenylamino)pyridin-2-yloxy]-1H-indole-3-carboxylic acid ethyl ester](/img/structure/B421003.png)
![1-(4-Methoxyphenyl)-2-methyl-5-[3,5-dicyano-4-(phenylamino)pyridin-2-yloxy]-1H-indole-3-carboxylic acid ethyl ester](/img/structure/B421004.png)


![8-cyclohexyl-3-(4-morpholinylacetyl)-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole](/img/structure/B421009.png)

![ethyl 6-bromo-2-[(dibenzylamino)methyl]-5-hydroxy-1-methyl-1H-indole-3-carboxylate](/img/structure/B421012.png)


![ethyl 5-(acetyloxy)-2-({[amino(imino)methyl]sulfanyl}methyl)-6-bromo-1-(4-methylphenyl)-1H-indole-3-carboxylate](/img/structure/B421016.png)
![Ethyl 2-{[(4-nitrophenyl)carbonyl]amino}-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B421018.png)
![1-(8-cyclohexyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)-3-(4-methylphenoxy)propan-2-ol](/img/structure/B421021.png)
![2-Cyano-3-[(2-phenylethyl)amino]acrylamide](/img/structure/B421023.png)
